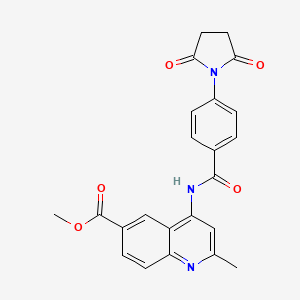

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has been studied for its ability to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was developed as an anti-tuberculosis therapeutic compound .

Molecular Structure Analysis

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Applications De Recherche Scientifique

Anion Sensing in Water

The derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, including N-methyl quinolinium benzamides, exhibit unique fluorescent anion sensing capabilities in water. These compounds demonstrate efficient fluorescence quenching by various anions, including halide, acetate, pyrophosphate, and nucleotide anions, attributed to their high acidity and rigid receptor structures. This property is leveraged for anion detection and signaling in aqueous environments, highlighting their potential in chemical sensing applications (Dorazco‐González et al., 2014).

Drug Metabolism and Disposition

In the context of pharmaceutical research, the study of the disposition and metabolism of structurally related compounds provides insights into the pharmacokinetic properties of new drugs. For instance, the comprehensive analysis of SB-649868, an orexin receptor antagonist, in humans reveals its metabolic pathways and the principal routes of excretion, contributing to the understanding of its pharmacological profile and guiding the development of related compounds with enhanced efficacy and safety profiles (Renzulli et al., 2011).

Synthesis of Heterocyclic Compounds

The development of novel synthetic routes for heterocyclic compounds is crucial in medicinal chemistry. For example, the synthesis of stable o-quinoid 10-π-electron systems and their application in the formation of polysubstituted isoquinoline derivatives through Diels-Alder cycloaddition demonstrates the potential of these methodologies in creating bioactive molecules with specific pharmacological activities (Sarkar et al., 2000).

Anticancer Agent Development

The synthesis of novel compounds with potential anticancer activity is a significant area of research. For instance, the preparation of cyclopropamitosenes and related indolequinones, followed by the evaluation of their cytotoxicity towards mammalian cells, showcases the ongoing efforts to discover new therapeutic agents for cancer treatment. These studies are foundational in identifying compounds with promising biological activities for further development (Cotterill et al., 1994).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5/c1-13-11-19(17-12-15(23(30)31-2)5-8-18(17)24-13)25-22(29)14-3-6-16(7-4-14)26-20(27)9-10-21(26)28/h3-8,11-12H,9-10H2,1-2H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZHTAGOWGGNNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)

![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)

![(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2602690.png)

![1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602693.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)

![2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B2602699.png)

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)